REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].[F:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([O:15]C(OC)=O)=[CH:10][C:9]=1[N:20]1[C:24](=[O:25])[C:23]2[CH2:26][CH2:27][CH2:28][CH2:29][C:22]=2[C:21]1=[O:30].Cl>CO>[F:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([OH:15])=[CH:10][C:9]=1[N:20]1[C:24](=[O:25])[C:23]2[CH2:26][CH2:27][CH2:28][CH2:29][C:22]=2[C:21]1=[O:30] |f:0.1.2|
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Name
|
|
Quantity
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4.6 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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N-(2-fluoro-4-chloro-5-methoxycarbonyloxyphenyl)-3,4,5,6-tetrahydrophthalimide
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Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(C(=C1)Cl)OC(=O)OC)N1C(C2=C(C1=O)CCCC2)=O
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Name
|
|
Quantity
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200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
CO
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Type
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CUSTOM
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Details
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by stirring for 5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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obtained
|
Type
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TEMPERATURE
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Details
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under refluxing
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Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate (100 ml×3 times)
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Type
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WASH
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Details
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The organic layer was washed with water
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Type
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CUSTOM
|
Details
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dried
|
Type
|
DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
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Type
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CUSTOM
|
Details
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to obtain a crude product (9.4 g)
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Type
|
CUSTOM
|
Details
|
The product was recrystallized from ether/hexane
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Type
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CUSTOM
|
Details
|
to obtain
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)Cl)O)N1C(C2=C(C1=O)CCCC2)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |